molecular formula C21H27N3O4S2 B2608515 2-(4-(N,N-diethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330190-29-9

2-(4-(N,N-diethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2608515
CAS RN: 330190-29-9
M. Wt: 449.58
InChI Key: IPZFFQRLOANHHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Heterocyclic Synthesis

  • Research involving thiophene derivatives, such as the synthesis of Benzo[b]thiophen-2-yl-hydrazonoesters, has been explored for creating a variety of heterocyclic compounds. These compounds include pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, indicating the versatility of thiophene compounds in synthesizing diverse heterocycles with potential pharmaceutical applications (Mohareb et al., 2004).

Pharmacological Activities

  • Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been screened for antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds demonstrated high activity compared with established drugs, highlighting the potential of thiophene derivatives in developing new pharmacological agents (Amr et al., 2010).

Inhibition of Cell Adhesion Molecules

  • Compounds based on the thiophene structure, such as 3-alkoxybenzo[b]thiophene-2-carboxamides, have been identified to inhibit the expression of cell adhesion molecules (E-selectin, ICAM-1, VCAM-1). This inhibition reduces the adherence of neutrophils to activated endothelial cells, showcasing the anti-inflammatory potential of these compounds (Boschelli et al., 1995).

properties

IUPAC Name

2-[[4-(diethylsulfamoyl)benzoyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c1-4-24(5-2)30(27,28)15-9-7-14(8-10-15)20(26)23-21-18(19(22)25)16-12-13(3)6-11-17(16)29-21/h7-10,13H,4-6,11-12H2,1-3H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZFFQRLOANHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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